N-(3-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their anxiolytic, sedative, and muscle relaxant properties. This compound, with its unique structure, may exhibit distinct pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Benzodiazepine Core: Starting with a suitable precursor such as 2-aminobenzophenone, the benzodiazepine core can be formed through cyclization reactions.
Amidation: The final step involves the formation of the acetamide linkage through a reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigating its pharmacological properties, including potential anxiolytic, sedative, or anticonvulsant effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodiazepine core suggests that it may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
N-(3-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide may exhibit unique properties due to the presence of the acetyl group and the specific substitution pattern on the benzodiazepine core. These structural differences can influence its pharmacokinetics, receptor binding affinity, and overall pharmacological profile.
Properties
Molecular Formula |
C25H21N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C25H21N3O3/c1-17(29)19-10-7-11-20(14-19)26-24(30)16-28-23-13-6-5-12-21(23)27-22(15-25(28)31)18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,26,30) |
InChI Key |
OKJMOCXXWCAQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.